molecular formula C16H19BrN2O3 B11772155 Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11772155
M. Wt: 367.24 g/mol
InChI Key: TXTAZTAYAOBZJE-UHFFFAOYSA-N
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Description

Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is an organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a bromophenyl group, a butyl ester, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multistep organic reactions. One common method includes the following steps:

    Friedel-Crafts Acylation:

    Cyclization: Formation of the tetrahydropyrimidine ring through cyclization reactions.

    Esterification: Introduction of the butyl ester group via esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced tetrahydropyrimidine derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include various substituted tetrahydropyrimidines, oxo derivatives, and reduced forms of the original compound.

Scientific Research Applications

Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and the tetrahydropyrimidine ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Butyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Butyl 4-(2-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

The presence of the bromophenyl group in Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate imparts unique reactivity and properties compared to its analogs with different halogen substituents

Biological Activity

Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidine derivative notable for its complex structure, which includes a butyl ester group and a bromophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The compound's molecular formula is C14H15BrN2O3C_{14}H_{15}BrN_{2}O_{3} with a molecular weight of approximately 339.18 g/mol. Its unique structural features contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H15BrN2O3C_{14}H_{15}BrN_{2}O_{3}
Molecular Weight339.18 g/mol
StructureChemical Structure

Anticancer Properties

Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration and invasion.

Case Study:
In a study involving the A431 vulvar epidermal carcinoma cell line, the compound showed significant inhibition of cell proliferation at concentrations as low as 10 µM. The mechanism appears to involve the downregulation of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against both gram-positive and gram-negative bacteria.

Research Findings:
In a series of tests against common pathogens such as Staphylococcus aureus and Escherichia coli, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory mediator release. It appears to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological effects of this compound are thought to stem from its ability to interact with specific enzymes or receptors within biological systems. This binding can modulate enzyme activity or cellular signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Differences
Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateModerate anticancer effectsEthyl group instead of butyl
Butyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateVarying activity due to positional isomerismDifferent bromophenyl position
Ethyl 4-(2-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateDistinct reactivity profileContains thioxo group

Properties

Molecular Formula

C16H19BrN2O3

Molecular Weight

367.24 g/mol

IUPAC Name

butyl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H19BrN2O3/c1-3-4-9-22-15(20)13-10(2)18-16(21)19-14(13)11-7-5-6-8-12(11)17/h5-8,14H,3-4,9H2,1-2H3,(H2,18,19,21)

InChI Key

TXTAZTAYAOBZJE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Br)C

Origin of Product

United States

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